1-(2,2,2-Trifluoroethyl)cyclohexan-1-amine
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Overview
Description
1-(2,2,2-Trifluoroethyl)cyclohexan-1-amine is a chemical compound with the molecular formula C8H14F3N and a molecular weight of 181.20 g/mol . This compound is characterized by the presence of a trifluoroethyl group attached to a cyclohexan-1-amine structure. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2,2,2-Trifluoroethyl)cyclohexan-1-amine involves several steps. One common method includes the reaction of cyclohexanone with 2,2,2-trifluoroethylamine under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve more advanced techniques such as continuous flow reactors to optimize the reaction conditions and scale up the production .
Chemical Reactions Analysis
1-(2,2,2-Trifluoroethyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,2,2-Trifluoroethyl)cyclohexan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers use it to study the effects of trifluoroethyl groups on biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,2,2-Trifluoroethyl)cyclohexan-1-amine involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
1-(2,2,2-Trifluoroethyl)cyclohexan-1-amine can be compared with other similar compounds such as:
2,2,2-Trifluoroethylamine: This compound has a similar trifluoroethyl group but lacks the cyclohexane ring, making it less lipophilic.
Cyclohexanamine: This compound lacks the trifluoroethyl group, resulting in different chemical properties and reactivity.
The presence of the trifluoroethyl group in this compound makes it unique, providing enhanced stability and reactivity compared to its analogs .
Properties
Molecular Formula |
C8H14F3N |
---|---|
Molecular Weight |
181.20 g/mol |
IUPAC Name |
1-(2,2,2-trifluoroethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C8H14F3N/c9-8(10,11)6-7(12)4-2-1-3-5-7/h1-6,12H2 |
InChI Key |
WSBOWYZTUNRAOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(F)(F)F)N |
Origin of Product |
United States |
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